Fructose diphosphate sodium

Parenteral Nutrition Calcium Phosphate Compatibility Pharmaceutical Excipients

Select Fructose diphosphate sodium (FDP) for unmatched TPN safety: the only phosphorus source with >13-fold greater calcium compatibility, eliminating life-threatening precipitation risks of inorganic phosphates. Validated in randomized, double-blind, placebo-controlled trials—reduces myocardial injury biomarkers (CK-MB, cTnI) and improves post-operative cardiac function. FDP uniquely counteracts potassium-induced cardiotoxicity dose-dependently, a property no simple phosphate or fructose-2,6-bisphosphate replicates. Procure product from the advanced ethanol-sodium acetate crystallization process for superior batch consistency and extended shelf-life.

Molecular Formula C6H13NaO12P2
Molecular Weight 362.10 g/mol
CAS No. 296795-67-0
Cat. No. B12966443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose diphosphate sodium
CAS296795-67-0
Molecular FormulaC6H13NaO12P2
Molecular Weight362.10 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+]
InChIInChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1
InChIKeyHBYYJIPCYANMBX-BAOOBMCLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fructose Diphosphate Sodium (CAS 296795-67-0): Key Procurement Specifications for the Trisodium Salt Octahydrate of Fructose-1,6-Bisphosphate


Fructose diphosphate sodium (CAS 296795-67-0), chemically identified as sodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] hydrogen phosphate with the molecular formula C6H13NaO12P2 and a molecular weight of 362.10 , corresponds to the anhydrous monosodium salt form. Its primary pharmaceutical and industrial formulation, however, is the trisodium salt octahydrate (C6H11Na3O12P2·8H2O, MW 550.17) [1], which is the active principle in clinically approved drug products for intravenous administration [2]. This compound is the stable, water-soluble salt of the endogenous glycolytic intermediate D-fructose-1,6-bisphosphate, designed for exogenous delivery.

Why Fructose Diphosphate Sodium (FDP) Cannot Be Arbitrarily Substituted by Other Phosphate Sources or Fructose Isomers in Critical Applications


Substituting Fructose diphosphate sodium (FDP) with simple inorganic phosphates like sodium monohydrogen phosphate (Na2HPO4) or other fructose isomers such as fructose-2,6-bisphosphate introduces distinct risks in both clinical and research settings. Critically, inorganic phosphates carry a well-documented, life-threatening risk of calcium phosphate precipitation in parenteral nutrition admixtures, which FDP uniquely mitigates [1]. Furthermore, the biological activity of the 1,6-isomer is specific; the 2,6-isomer exerts different allosteric regulatory effects on glycolysis [2], and FDP provides a dual-action metabolic effect not achievable with simple phosphate salts, including specific counteraction of potassium-induced cardiotoxicity [3]. The evidence below quantifies these differences.

Quantitative Differential Evidence: Selecting Fructose Diphosphate Sodium Over Alternatives


Superior Calcium-Phosphate Compatibility vs. Inorganic Phosphate in Total Parenteral Nutrition (TPN)

In a direct in vitro comparison for TPN admixtures, Fructose diphosphate sodium (FDP) demonstrates a markedly wider range of calcium and phosphate compatibility without precipitation compared to the standard inorganic phosphate source, sodium monohydrogen phosphate (Na2HPO4) [1].

Parenteral Nutrition Calcium Phosphate Compatibility Pharmaceutical Excipients

Cardioprotective Efficacy in Ischemia-Reperfusion Injury: A Randomized, Double-Blind, Placebo-Controlled Trial

A clinical trial directly comparing FDP postconditioning to a normal saline placebo in patients undergoing cardiac valve replacement surgery demonstrated significant cardioprotective effects . FDP treatment resulted in significantly lower levels of multiple cardiac injury biomarkers compared to the placebo control group.

Cardioprotection Myocardial Ischemia Cardiac Surgery Reperfusion Injury

Dose-Dependent Improvement in Postoperative Cardiac Function vs. Placebo in CABG Surgery

A dose-ranging clinical trial in CABG surgery patients identified an optimal FDP regimen (250 mg/kg IV pre-surgery + 2.5 mM as cardioplegic additive) that provided significant improvements in postoperative cardiac function and reduced myocardial injury compared to placebo [1].

Coronary Artery Bypass Graft Cardiac Function Myocardial Protection Hemodynamics

Counteraction of Potassium-Induced Cardiac Depression: A Unique Ion-Channel Modulation

Fructose diphosphate sodium (FDP) demonstrates a specific pharmacological effect not seen with simple phosphate salts: it directly counteracts the negative inotropic and lethal effects of potassium (K+) on cardiac muscle [1]. This action is dose-dependent and mechanistically distinct from its role as a metabolic intermediate.

Cardiac Electrophysiology Ion Channel Modulation Cardioprotection Potassium

Defined, Short Plasma Half-Life Enables Controlled, Titratable Clinical Dosing

The pharmacokinetic profile of Fructose diphosphate sodium is characterized by a rapid, well-defined elimination half-life, which is a critical factor for safe intravenous dosing and distinguishes it from compounds with unpredictable or prolonged clearance [1].

Pharmacokinetics Clinical Pharmacology Dosing Regimen Drug Delivery

Enhanced Formulation Stability Through Advanced Crystallization Process

A novel crystallization process for FDP sodium salt, utilizing an ethanol-sodium acetate system, directly addresses the poor stability and particle size variability seen in products derived from conventional ethanol-low temperature crystallization [1]. This patent-backed innovation is specific to the manufacturing of the sodium salt.

Pharmaceutical Process Formulation Science Crystallization Stability

Validated Application Scenarios for Fructose Diphosphate Sodium (CAS 296795-67-0) Based on Differential Evidence


Formulation of High-Calcium, High-Phosphorus Total Parenteral Nutrition (TPN) Admixtures

This is the definitive application for which Fructose diphosphate sodium provides a unique, life-saving advantage. Based on the >13-fold greater compatibility with calcium [1], FDP is the only phosphorus source that can be safely used in TPN to deliver high, simultaneous doses of calcium and phosphorus in restricted fluid volumes without causing dangerous precipitation. This is not achievable with any inorganic phosphate alternative [1].

Myocardial Protection During Cardiac Surgeries Involving Ischemia-Reperfusion (CABG, Valve Replacement)

This application is supported by two independent, randomized, double-blind, placebo-controlled clinical trials. These trials provide quantitative evidence that FDP administration significantly reduces biomarkers of myocardial injury (e.g., CK-MB, cTnI) and improves post-operative cardiac function (e.g., LVSWI, CI) [REFS-2, REFS-3]. No other phosphate source or fructose isomer has this level of clinical validation for this specific indication.

Research on Potassium-Induced Cardiotoxicity and Arrhythmia Models

This is a specific research application where FDP's unique pharmacological property is critical. The compound has been shown to counteract potassium-induced cardiac depression and lethal atrioventricular block in a dose-dependent manner [3]. This makes it a necessary reagent for studies investigating the intersection of hyperkalemia, cardiac electrophysiology, and metabolic intervention.

Pharmaceutical Development Requiring Stable, Uniform Crystalline Powder of Fructose-1,6-Bisphosphate

For manufacturers developing FDP-based drug products or researchers requiring a consistent reagent, procurement should be based on the advanced crystallization process. Products manufactured using the ethanol-sodium acetate system offer demonstrably better particle size uniformity and stability [4] compared to those from conventional methods. This directly impacts batch-to-batch reproducibility and shelf-life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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